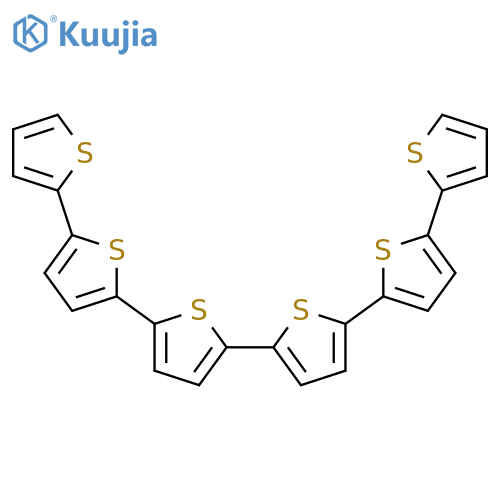

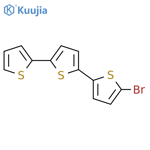

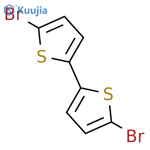

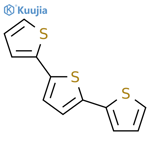

Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes

,

Journal of Organic Chemistry,

2004,

69(14),

4821-4828